1,1-Difluorobut-1-ene
Overview
Description
1,1-Difluorobut-1-ene is a fluorinated olefin that has been the subject of various studies due to its unique chemical properties and potential applications in organic synthesis. The presence of difluoromethyl groups in the molecule can significantly alter its reactivity and physical properties, making it a valuable compound in the field of fluoro-organic chemistry.
Synthesis Analysis
The synthesis of compounds related to 1,1-Difluorobut-1-ene has been explored through different methods. For instance, 1,1-difluoroalk-1-enes can be obtained from trifluoroethyl p-toluenesulfonate and treated with FSO3H.SbF5 to undergo Friedel-Crafts cyclization, leading to the formation of benzene-fused cyclic ketones . Additionally, the catalytic asymmetric ene reaction with difluoropyruvate as an electrophile has been shown to be an efficient method for synthesizing α-CF2H tertiary alcohols . These methods demonstrate the versatility of 1,1-difluorobut-1-ene derivatives in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of 1,1-difluorobut-1-ene derivatives has been studied using techniques such as electron diffraction. For example, the molecular structures of 1-silacyclopent-3-ene and its difluoro-substituted analogs have been determined, revealing C2v symmetry and deviations from planarity due to ring-puckering vibrations . These structural analyses are crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
1,1-Difluorobut-1-ene and its derivatives participate in various chemical reactions. The decomposition of difluorocarbene, which can be derived from carbene precursors, has been promoted by DBU, leading to the trifluoromethylation of (hetero)aryl iodides . Moreover, the enantio- and diastereoselective synthesis of 1,2-difluorides has been achieved through chiral aryl iodide-catalyzed difluorination of cinnamamides . These reactions highlight the compound's utility in constructing fluorinated molecules with high selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1-difluorobut-1-ene derivatives are influenced by the presence of fluorine atoms. For instance, the reactions of perfluoro-3-methylbut-1-ene under ionic and free-radical conditions show a preference for attack at the terminal CF2 group, indicating the influence of fluorine on the molecule's reactivity . Additionally, the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reaction with electrophiles provide an efficient access to various fluorinated compounds . These studies contribute to a better understanding of the compound's behavior in different chemical environments.
Scientific Research Applications
Electrolyte Additives for Lithium Ion Batteries
1,1-Difluorobut-1-ene has been investigated as an electrolyte additive for high-charge-voltage lithium-ion batteries. This research highlighted its potential to induce favorable solid electrolyte interphase (SEI) formation, contributing to improved cycle performance and reduced impedance in batteries (Kubota et al., 2012).
Gas-Phase Chemistry Studies
The gas-phase chemistry of related fluorinated olefins like 1,1,2,3,3,4,4-heptafluorobut-1-ene has been studied, providing insights into their kinetics and potential environmental impacts. This research is crucial in understanding the global warming potentials and chemical properties of these compounds (Sapkota & Marshall, 2022).
Fluoro-Olefin Chemistry
Research in fluoro-olefin chemistry, including the study of perfluoro-2,3-dimethylbut-2-ene, has led to methods for isomerizing perfluoro-alkyl olefins. These findings contribute to the broader understanding of fluoro-olefins and their potential applications in various chemical processes (Bell et al., 1980).
properties
IUPAC Name |
1,1-difluorobut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYICOSUAVXTZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382028 | |
Record name | 1,1-difluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluorobut-1-ene | |
CAS RN |
407-09-0 | |
Record name | 1,1-difluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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